molecular formula C8H18N2 B2917815 Trans-3-ethyl-1-methyl-4-piperidinamine CAS No. 1821664-12-3

Trans-3-ethyl-1-methyl-4-piperidinamine

Cat. No.: B2917815
CAS No.: 1821664-12-3
M. Wt: 142.246
InChI Key: IIBJSSXWRVFQHK-HTQZYQBOSA-N
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Description

Trans-3-ethyl-1-methyl-4-piperidinamine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

Trans-3-ethyl-1-methyl-4-piperidinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Future Directions

Piperidines, including Trans-3-ethyl-1-methyl-4-piperidinamine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-ethyl-1-methyl-4-piperidinamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidine derivatives. For instance, the reaction of 3-ethylpiperidine with methylamine under suitable conditions can yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trans-3-ethyl-1-methyl-4-piperidinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Mechanism of Action

The mechanism of action of trans-3-ethyl-1-methyl-4-piperidinamine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    3-ethylpiperidine: A closely related compound with an ethyl group at the 3-position.

    1-methylpiperidine: Another related compound with a methyl group at the 1-position.

Uniqueness

Trans-3-ethyl-1-methyl-4-piperidinamine is unique due to the presence of both an ethyl group at the 3-position and a methyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

(3R,4R)-3-ethyl-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBJSSXWRVFQHK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CC[C@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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